![molecular formula C21H32Cl2N4O B3026031 Cariprazine D6 CAS No. 1308278-67-2](/img/structure/B3026031.png)
Cariprazine D6
Overview
Description
Cariprazine D6 is an atypical antipsychotic agent and a piperazine derivative . It is used to treat schizophrenia and acute manic or mixed episodes due to bipolar I disorder . It works as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors and as an antagonist at serotonin 5-HT 2A receptors . It has been investigated in a variety of psychiatric disorders, including schizophrenia, bipolar disorders, and major depressive disorder .
Synthesis Analysis
A practical and improved synthetic route to cariprazine has been described . The key step is the facile preparation of 2- [4- (3,3-dimethylureido)cyclohexyl]acetic acid in the trans configuration through direct recrystallization . The entire synthetic procedure was accomplished under mild conditions while avoiding tedious purification processes .Molecular Structure Analysis
Cariprazine has a molecular formula of C21H32Cl2N4O . Its average mass is 427.411 Da and its monoisotopic mass is 426.195313 Da .Chemical Reactions Analysis
Cariprazine functions as a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors .Physical And Chemical Properties Analysis
Cariprazine has a molecular formula of C21H32Cl2N4O . Its average mass is 427.411 Da and its monoisotopic mass is 426.195313 Da .Scientific Research Applications
Treatment of Schizophrenia
Cariprazine is a dopamine D3 receptor-preferring D3/D2 partial agonist antipsychotic that is approved for the treatment of schizophrenia . It works by blocking the dopamine D2 receptor, which is the foundation of pharmacotherapy for schizophrenia to control positive symptoms .
Treatment of Negative Symptoms
The unique D3-preferring partial agonist pharmacology of cariprazine suggests potential advantages against negative symptoms, and cognitive and functional impairment, which are challenging to treat .
Functional Improvement
The pharmacology of cariprazine may offer broad-spectrum efficacy advantages for patients with schizophrenia, including effects against difficult-to-treat negative and cognitive symptoms, as well as functional improvements .
Safety and Tolerance
Cariprazine was generally safe and well tolerated in patients with short- and long-term exposure and no new safety concerns were associated with longer-duration treatment .
Mechanism of Action
Target of Action
Cariprazine D6, also known as Cariprazine, is a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors . Its most salient feature is its preference for D3 receptors .
Mode of Action
Cariprazine acts to inhibit overstimulated dopamine receptors (acting as an antagonist) and stimulate the same receptors when the endogenous dopamine levels are low . It’s hypothesized that there is an over-expression of D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex leading to dopaminergic hypofunction . The partial agonism effect of cariprazine may therefore reverse this inhibition and thus lead to normalization of dopamine release within the prefrontal cortex .
Biochemical Pathways
Cariprazine’s mechanism of action is mediated through the partial agonism of dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors . It also shows a low affinity for alpha-type 1A receptors, where it acts as an antagonist .
Pharmacokinetics
Cariprazine is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . Administration of a single dose of cariprazine results in peak plasma concentration within 3–6 hours . After multiple doses, the mean systemic concentration reaches steady-state levels after 1–2 weeks . There is no effect of food on serum concentrations .
Result of Action
Cariprazine’s unique pharmacological profile and clinical applications make it an attractive treatment option for many conditions . It has been found to be effective in the treatment of both positive and negative symptoms of schizophrenia, as well as in the treatment of bipolar disorder and depression .
Action Environment
Environmental factors may influence the efficacy of Cariprazine. For instance, urban living and family conflicts may increase re-hospitalizations .
Safety and Hazards
properties
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSJANDNDDRMB-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cariprazine D6 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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